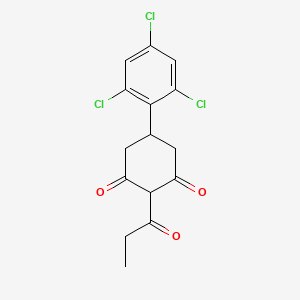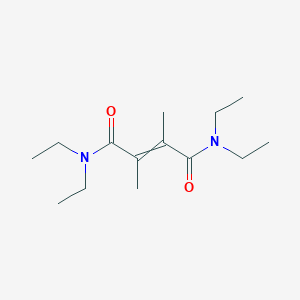
2-Tridecyl-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tridecyl-1,4,5,6-tetrahydropyrimidine is a partially reduced heterocyclic compound that belongs to the class of tetrahydropyrimidines.
Preparation Methods
The synthesis of 2-Tridecyl-1,4,5,6-tetrahydropyrimidine can be achieved through several routes. One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles . Another approach includes the selective reduction of pyrimidines . Industrial production methods often involve multicomponent reactions and ring expansion chemistry of cyclopropanes, aziridines, and azetidines .
Chemical Reactions Analysis
2-Tridecyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-Tridecyl-1,4,5,6-tetrahydropyrimidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Tridecyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as type II restriction endonucleases, by interfering with protein-DNA interactions . Additionally, its antileishmanial activity is attributed to its ability to bind to pteridine reductase 1 (PTR1) and inhibit its function .
Comparison with Similar Compounds
2-Tridecyl-1,4,5,6-tetrahydropyrimidine can be compared with other similar compounds, such as:
1,4,5,6-Tetrahydropyrimidine: A simpler analog that lacks the tridecyl side chain.
2-Methyl-1,4,5,6-tetrahydropyrimidine: A derivative with a methyl group instead of a tridecyl group.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Another derivative with two methyl groups.
The uniqueness of this compound lies in its long tridecyl side chain, which imparts distinct physicochemical properties and potential biological activities .
Properties
CAS No. |
88097-29-4 |
|---|---|
Molecular Formula |
C17H34N2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-tridecyl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C17H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-18-15-13-16-19-17/h2-16H2,1H3,(H,18,19) |
InChI Key |
HHIRMVSLACBZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
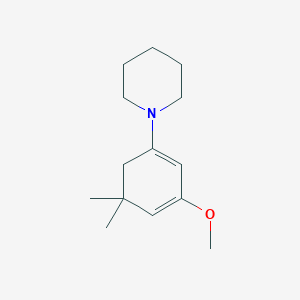
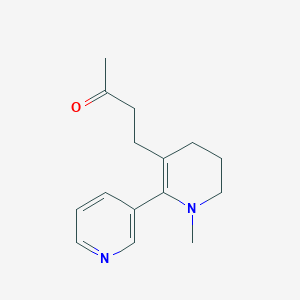

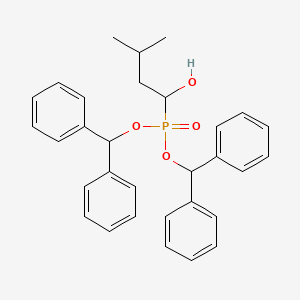
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
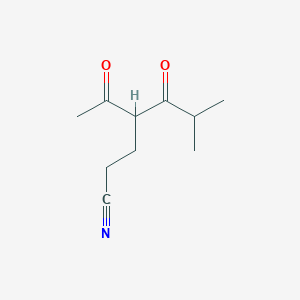

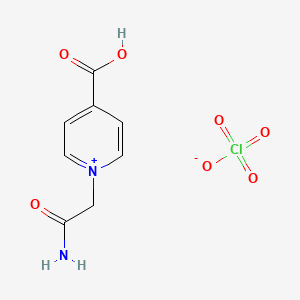
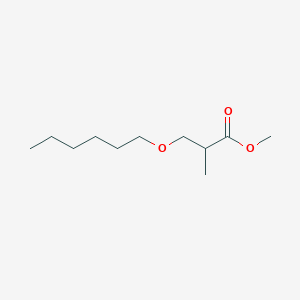
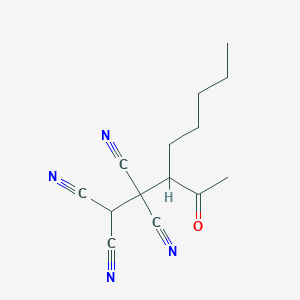
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
